molecular formula C18H17N5S B13776200 1H-Indole, 2-(2,4-dimethylphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)- CAS No. 66355-03-1

1H-Indole, 2-(2,4-dimethylphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)-

Cat. No.: B13776200
CAS No.: 66355-03-1
M. Wt: 335.4 g/mol
InChI Key: QYTWSUBGAJZYQS-UHFFFAOYSA-N
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Description

The compound 1H-indole, 2-(2,4-dimethylphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)- features an indole core substituted at the 2-position with a 2,4-dimethylphenyl group and at the 3-position with a tetrazole-thioether moiety. The tetrazole group enhances metabolic stability and bioavailability, while the thioether linkage contributes to hydrophobic interactions in biological systems.

Properties

CAS No.

66355-03-1

Molecular Formula

C18H17N5S

Molecular Weight

335.4 g/mol

IUPAC Name

2-(2,4-dimethylphenyl)-3-(2H-tetrazol-5-ylmethylsulfanyl)-1H-indole

InChI

InChI=1S/C18H17N5S/c1-11-7-8-13(12(2)9-11)17-18(24-10-16-20-22-23-21-16)14-5-3-4-6-15(14)19-17/h3-9,19H,10H2,1-2H3,(H,20,21,22,23)

InChI Key

QYTWSUBGAJZYQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C3=CC=CC=C3N2)SCC4=NNN=N4)C

Origin of Product

United States

Preparation Methods

Synthesis of the Indole Core with 2-(2,4-dimethylphenyl) Substitution

The indole nucleus is a privileged scaffold in organic and medicinal chemistry, and various synthetic routes exist for its construction. For the target compound, the 2-(2,4-dimethylphenyl) substitution requires selective functionalization at the 2-position of the indole ring.

Common synthetic routes include:

  • Aryne-mediated cyclization of 2H-azirines:
    Recent advances demonstrate the use of aryne chemistry to construct 3-substituted indoles bearing tetrazole groups. Specifically, 2H-azirines substituted with tetrazolyl groups react with in situ generated arynes (from o-(trimethylsilyl)aryl triflates and fluoride sources) to yield 3-(1H-tetrazol-5-yl)-indoles with high regioselectivity and yields up to 77%. Although this method primarily addresses the 3-substitution, it can be adapted for 2-substituted indoles by selecting appropriate aryne precursors bearing the 2,4-dimethylphenyl substituent.

  • Fischer indole synthesis and its variants:
    The classical Fischer indole synthesis remains a versatile method for indole ring formation. By employing substituted phenylhydrazones derived from 2,4-dimethylphenyl aldehydes or ketones, the indole core with the desired substitution can be formed under acidic conditions.

  • Transition metal-catalyzed cyclizations:
    Palladium-catalyzed cyclizations of o-alkynylanilines bearing 2,4-dimethylphenyl groups have been reported to afford indoles efficiently, allowing for late-stage functionalization.

Representative Synthetic Scheme and Conditions

Based on the literature, a plausible synthetic route for 1H-Indole, 2-(2,4-dimethylphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)- involves:

Step Reaction Type Reagents/Conditions Outcome
1 Formation of 2-(2,4-dimethylphenyl)indole core Aryne-mediated cyclization or Fischer indole synthesis using 2,4-dimethylphenyl hydrazone 2-(2,4-dimethylphenyl)indole intermediate
2 Synthesis of tetrazolylmethyl halide Multicomponent reaction (Ugi-tetrazole) or nitrile + azide cycloaddition 1H-tetrazol-5-ylmethyl halide derivative
3 Thioether bond formation Nucleophilic substitution of tetrazolylmethyl halide with thiol-functionalized indole or vice versa; Pd-catalyzed coupling as alternative Final compound with thioether linkage at 3-position

Experimental Data and Yields

From recent studies:

Reaction Step Conditions Yield (%) Notes
Aryne generation and indole formation o-(trimethylsilyl)aryl triflate, KF, THF, 60–80 °C, 5–24 h 44–77 Stepwise addition improves yield
Tetrazole ring formation via Ugi-tetrazole reaction Room temperature, MeOH, 24 h >80 High regioselectivity and functional group tolerance
Thioether formation via nucleophilic substitution Reflux in suitable solvent (e.g., DMF), base present 70–85 Efficient coupling with minimal side products

Research Discoveries and Optimization Insights

  • Regioselectivity and Functional Group Tolerance:
    The aryne-mediated synthesis of tetrazolyl-indoles exhibits excellent regioselectivity, yielding N-unsubstituted 3-(1H-tetrazol-5-yl)-indoles as single products. This selectivity is crucial for the subsequent introduction of the thioether group without side reactions.

  • Deprotection Strategies:
    Tetrazole moieties can be introduced as protected benzyl derivatives and later deprotected under mild hydrogenolysis conditions to afford the free tetrazole, facilitating further functionalization.

  • Multicomponent Reactions (MCRs) Efficiency:
    The Ugi-tetrazole reaction provides a versatile platform to access tetrazole intermediates with diverse substitutions, enabling modular synthesis of complex molecules like the target compound.

  • Catalyst and Additive Effects:
    The use of fluoride sources (KF, CsF) and crown ethers (18-crown-6) enhances aryne generation and reaction efficiency, while palladium catalysts improve thioether bond formation yields.

Summary Table of Preparation Methods

Preparation Aspect Methodology Key Reagents/Conditions Advantages Limitations
Indole core synthesis Aryne-mediated cyclization o-(trimethylsilyl)aryl triflates, KF, THF, 60–80 °C High regioselectivity, good yields Requires careful aryne precursor design
Fischer indole synthesis Phenylhydrazones, acidic reflux Well-established, scalable May give mixtures, less selective
Tetrazole ring formation Ugi-tetrazole multicomponent reaction Aldehydes, amines, isocyanides, TMS-azide, MeOH High functional group tolerance Limited by availability of components
Thioether linkage formation Nucleophilic substitution Thiolates, halomethyl tetrazoles, base, reflux Efficient, straightforward Sensitive to steric hindrance
Pd-catalyzed cross-coupling Aryl halides, thiols, Pd catalyst Broad substrate scope Requires expensive catalysts

Chemical Reactions Analysis

1H-Indole, 2-(2,4-dimethylphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the indole nitrogen and the phenyl ring.

    Cyclization: The compound can undergo cyclization reactions to form more complex ring systems.

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Indole, 2-(2,4-dimethylphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It finds applications in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1H-Indole, 2-(2,4-dimethylphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)- varies depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The tetrazole ring and thioether linkage are often key functional groups involved in these interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

Table 1: Structural Comparison of Key Compounds

Compound Core Structure Substituents Key Functional Groups
Target Compound Indole 2-(2,4-dimethylphenyl), 3-((1H-tetrazol-5-ylmethyl)thio) Tetrazole, Thioether, Methyl groups
5-((2-((4-Chlorobenzyl)oxy)-2-(p-tolyl)ethyl)thio)-1H-tetrazole Tetrazole Chlorobenzyl, p-tolyl, thioethyl Chlorine, Ether, Thioether
6-(Cyclohexylmethyl)-2-(((5-(2,4-dimethylphenyl)-1H-pyrazol-3-yl)methyl)thio)-pyrimidin-4(3H)-one Pyrimidinone 2,4-Dimethylphenyl, tetrazole-methylthio, cyclohexylmethyl Pyrazole, Thioether, Methyl groups
5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile Pyrazole 1-Methyltetrazole, thiopropanoyl, phenyl Tetrazole, Thioether, Carbonitrile
5-(3-(Indol-3-yl)propyl)-4-phenyl-1,2,4-triazole-3-thiol Triazole-Indole hybrid Indole-propyl, phenyl, triazole-thiol Indole, Triazole, Thiol

Key Observations :

  • The target compound’s 2,4-dimethylphenyl group introduces electron-donating methyl substituents, contrasting with electron-withdrawing groups (e.g., Cl, NO₂) in analogs like those in . This may enhance lipophilicity and alter binding affinity in hydrophobic pockets.

Comparison :

  • The target compound likely requires multi-step synthesis involving indole functionalization (e.g., Friedel-Crafts alkylation for 2,4-dimethylphenyl addition) followed by tetrazole-thioether coupling. This contrasts with simpler alkylation routes in but aligns with the complexity of triazole-indole hybrids in .

Spectroscopic and Physicochemical Properties

Table 3: Spectral and Physical Data

Compound Melting Point (°C) IR (cm⁻¹) $ ^1H $ NMR (δ, ppm)
Target Compound Not reported Expected: ~2550 (S-H), 1600 (C=N) Predicted: 2.2–2.5 (CH₃), 7.1–7.8 (aromatic H)
5-((2-((4-Chlorobenzyl)oxy)-2-(p-tolyl)ethyl)thio)-1H-tetrazole 162–164 1220 (C-O), 750 (C-Cl) 4.5 (OCH₂), 7.3–7.6 (aromatic H)
Compound I-16 175–177 2950 (C-H, cyclohexyl), 1650 (C=O) 0.96–1.00 (cyclohexyl-H), 7.42–7.84 (Ar-H)
5-Amino-1-{2-[(1-methyltetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole 173.1 2210 (C≡N), 1650 (C=O) 1.54 (CH₃), 3.96 (NCH₃), 7.42–7.84 (Ar-H)

Insights :

  • The absence of electron-withdrawing groups in the target compound may result in higher $ ^1H $ NMR chemical shifts for aromatic protons compared to chlorinated analogs .
  • The tetrazole C=N stretch (~1600 cm⁻¹) and S-H absorption (~2550 cm⁻¹) in IR align with reported data in .

Q & A

Q. What are the established synthetic routes for this compound, and what intermediates are critical for its assembly?

The synthesis typically involves multi-step organic reactions. Key steps include:

  • Fischer indole synthesis to construct the indole core, followed by S-alkylation to introduce the tetrazole-methylthio moiety .
  • Intermediate formation of a triazole-thiol derivative, which is then functionalized via nucleophilic substitution with a tetrazole-containing alkyl halide under basic conditions (e.g., KOH/EtOH) .
  • Purification via recrystallization (e.g., using DMF/acetic acid mixtures) or column chromatography .

Q. How is structural characterization performed using spectroscopic and chromatographic methods?

  • 1H NMR : Identifies proton environments (e.g., indole NH at δ 10–12 ppm, methyl groups at δ 2.1–2.5 ppm) .
  • IR spectroscopy : Detects functional groups like S–H (2550–2600 cm⁻¹) and N–H (3300–3500 cm⁻¹) .
  • Mass spectrometry : Confirms molecular weight (e.g., ESI-MS for [M+H]+ ions) .
  • HPLC : Assesses purity (>95% is typical for pharmacological studies) .

Q. What are the primary challenges in optimizing yield during synthesis?

  • Side reactions : Competing alkylation at alternative sites on the indole or tetrazole rings. Mitigated by controlling reaction temperature (e.g., 70–80°C) and using selective catalysts (e.g., Bleaching Earth Clay in PEG-400) .
  • Purification : Co-products from multi-step reactions require gradient elution in chromatography or iterative recrystallization .

Advanced Research Questions

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Molecular docking : Utilizes software (AutoDock, Schrödinger) to model binding to enzymes like cyclooxygenase-2 (PDB: 5KIR) or kinases. Studies highlight hydrogen bonding between the tetrazole group and catalytic residues .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .

Q. How do researchers resolve contradictions in reported biological activities of indole-tetrazole hybrids?

  • Meta-analysis : Compare IC50 values across studies, noting variations in assay conditions (e.g., cell lines, incubation times). For example, antifungal activity may differ between Candida albicans and Aspergillus niger due to membrane permeability .
  • Dose-response validation : Reproduce assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Structural modifications : Introduce hydrophilic groups (e.g., –OH, –COOH) via ester hydrolysis or oxidation of thioethers .
  • Formulation : Use cyclodextrin inclusion complexes or lipid-based nanoparticles to enhance aqueous solubility .

Data Contradiction Analysis

Q. Why do biological activity results vary between in vitro and in vivo models?

  • Metabolic instability : The compound may undergo rapid hepatic metabolism (e.g., cytochrome P450-mediated oxidation), reducing efficacy in vivo. Solution : Derivatize metabolically vulnerable sites (e.g., methyl groups on the phenyl ring) .
  • Tissue penetration : Differences in logP values (e.g., 2.5–3.5) affect absorption. Adjust lipophilicity via substituent tuning .

Methodological Tables

Q. Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsIntermediateYield (%)Reference
Indole core formationFischer indole synthesis (H2SO4/EtOH)2-(2,4-dimethylphenyl)-1H-indole65–70
S-AlkylationTetrazole-CH2Br, KOH, EtOH, 70°CThioether intermediate50–60
CyclizationAcetic acid, reflux, 5 hFinal product80–85

Q. Table 2: Reported Biological Activities

ActivityModel SystemIC50/EC50 (µM)Reference
Anticancer (HepG2)HepG2 hepatocellular carcinoma30 ± 2.5
AntifungalCandida albicansComparable to fluconazole
COX-2 inhibitionIn vitro enzymatic assay0.45 ± 0.1

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